1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione
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Overview
Description
1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione is a heterocyclic compound that features a fused ring system combining imidazole and triazine moieties
Preparation Methods
The synthesis of 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione typically involves multi-step reactions starting from readily available imidazole derivatives. One common synthetic route includes the cyclization of imidazole with triazine precursors under specific conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, and the process may be carried out at elevated temperatures to facilitate the formation of the fused ring system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the imidazole or triazine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex fused ring systems under appropriate conditions.
Scientific Research Applications
1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its potential biological activities, the compound is explored for its use in the treatment of various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione can be compared with other similar compounds, such as:
Imidazo[1,2-a][1,3,5]triazines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and the overall structure.
Pyrrolo[2,1-f][1,2,4]triazines: These compounds feature a pyrrole ring fused with a triazine ring, offering different chemical and biological properties.
Imidazo[2,1-b][1,3]thiazines: These compounds contain a thiazine ring fused with an imidazole ring, providing unique properties and applications.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-3-6-1-2-9(3)8-5(11)7-4/h1-2H,(H2,7,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCZUWSXPMWUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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